molecular formula C7H14O B2709767 (E)-3-ethylpent-3-en-1-ol CAS No. 101084-27-9

(E)-3-ethylpent-3-en-1-ol

Cat. No.: B2709767
CAS No.: 101084-27-9
M. Wt: 114.188
InChI Key: BKUZULFHUKNCGI-UHFFFAOYSA-N
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Description

(E)-3-ethylpent-3-en-1-ol is an organic compound characterized by the presence of an alkene and a hydroxyl group. It is a member of the class of compounds known as alkenols, which are alkenes substituted by a hydroxyl group. The compound’s structure includes a double bond between the third and fourth carbon atoms and an ethyl group attached to the third carbon atom, making it an (E)-isomer due to the specific spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-ethylpent-3-en-1-ol can be achieved through various methods, including:

    Grignard Reaction: One common method involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. For instance, ethylmagnesium bromide can react with 3-penten-2-one to form this compound.

    Hydroboration-Oxidation: Another method involves the hydroboration of 3-ethylpent-1-yne followed by oxidation. This method ensures the formation of the (E)-isomer due to the syn addition of borane.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are carefully controlled to maintain the desired isomeric purity.

Chemical Reactions Analysis

Types of Reactions: (E)-3-ethylpent-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond can be reduced to form (E)-3-ethylpentan-1-ol using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: (E)-3-ethylpent-3-enal or (E)-3-ethylpent-3-enoic acid.

    Reduction: (E)-3-ethylpentan-1-ol.

    Substitution: (E)-3-ethylpent-3-enyl chloride or bromide.

Scientific Research Applications

(E)-3-ethylpent-3-en-1-ol has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (E)-3-ethylpent-3-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (Z)-3-ethylpent-3-en-1-ol: The (Z)-isomer of the compound, which has different spatial arrangement and potentially different reactivity and biological activity.

    3-ethylpentan-1-ol: A saturated alcohol with similar carbon chain length but lacking the double bond.

    3-ethylpent-3-en-2-ol: An isomer with the hydroxyl group on the second carbon atom.

Uniqueness: (E)-3-ethylpent-3-en-1-ol is unique due to its specific (E)-configuration, which influences its chemical reactivity and biological interactions. The presence of both an alkene and a hydroxyl group allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(E)-3-ethylpent-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h3,8H,4-6H2,1-2H3/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUZULFHUKNCGI-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C)/CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-27-9
Record name 3-ethylpent-3-en-1-ol
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